molecular formula C16H15FN6O3S2 B12147133 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12147133
M. Wt: 422.5 g/mol
InChI Key: VPDGRDGKPWYCFU-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazole intermediate.

    Attachment of the Sulfamoylphenyl Group: This can be achieved through a coupling reaction, often using reagents like sulfonyl chlorides and amines.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound could be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The sulfamoylphenyl group may enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
  • 2-{[4-amino-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
  • 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its binding affinity and specificity for certain targets. This makes the compound particularly valuable in medicinal chemistry and other applications where precise molecular interactions are crucial.

Properties

Molecular Formula

C16H15FN6O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C16H15FN6O3S2/c17-13-4-2-1-3-12(13)15-21-22-16(23(15)18)27-9-14(24)20-10-5-7-11(8-6-10)28(19,25)26/h1-8H,9,18H2,(H,20,24)(H2,19,25,26)

InChI Key

VPDGRDGKPWYCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F

Origin of Product

United States

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